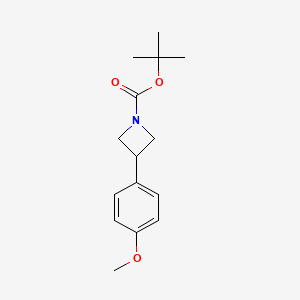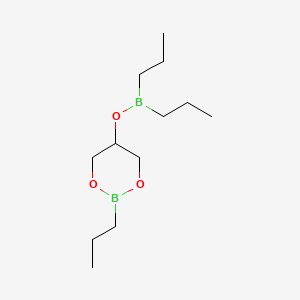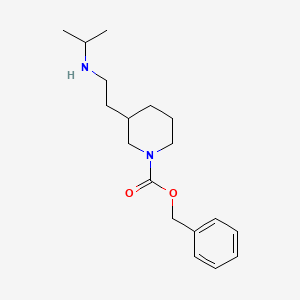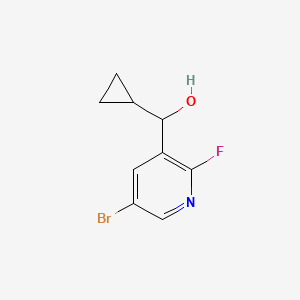
(6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of an ethoxy group at the 6th position and a dimethylamine group at the 4th position on the pyrimidine ring makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine typically involves the reaction of 6-ethoxy-pyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The raw materials are sourced in bulk, and the reaction is carried out in reactors designed to handle large volumes. The product is then purified using techniques such as distillation, crystallization, or chromatography to ensure it meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The ethoxy or dimethylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe or ligand in studies involving pyrimidine-binding proteins or enzymes. Its ability to interact with biological macromolecules makes it useful in understanding biochemical pathways and mechanisms.
Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of pharmaceutical agents. Its structural features may impart specific biological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxy and dimethylamine groups can influence the compound’s binding affinity and specificity for its molecular targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.
Comparaison Avec Des Composés Similaires
- (6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl-amine
- (6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine
- (6-Ethoxy-pyrimidin-4-yl)-piperidin-4-ylmethyl-amine
Comparison: Compared to these similar compounds, (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine has unique structural features that may impart different chemical and biological properties. For example, the presence of the dimethylamine group can influence its reactivity and interaction with biological targets differently than the piperidinyl derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
6-ethoxy-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3O/c1-4-12-8-5-7(11(2)3)9-6-10-8/h5-6H,4H2,1-3H3 |
Clé InChI |
MKLDLOHYHHALHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=NC(=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















